3-Methoxy-2,5-dimethylpyrazine

Sensory Science Wine Chemistry Flavor Analysis

3-Methoxy-2,5-dimethylpyrazine (DMMP) is a methoxypyrazine flavor compound identified in wine and insect-related off-flavors. It is one of several alkyl-methoxypyrazines under investigation for their potent sensory impact at trace levels.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 19846-22-1
Cat. No. B011873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2,5-dimethylpyrazine
CAS19846-22-1
Synonyms2,5-dimethyl-3-methoxypyrazine
DMMP compound
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)OC)C
InChIInChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3
InChIKeyQYRGVELVPYDICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2,5-dimethylpyrazine (CAS 19846-22-1) for Analytical and Sensory Applications


3-Methoxy-2,5-dimethylpyrazine (DMMP) is a methoxypyrazine flavor compound identified in wine and insect-related off-flavors [1]. It is one of several alkyl-methoxypyrazines under investigation for their potent sensory impact at trace levels [2]. Its procurement is typically driven by the need for a high-purity analytical reference standard for multi-residue methods targeting wine aroma defects.

Why 3-Methoxy-2,5-dimethylpyrazine Cannot Be Replaced by IPMP or IBMP


Substituting DMMP with other in-class methoxypyrazines like IPMP or IBMP is not scientifically valid due to vast differences in human sensory potency and chemical behavior. The orthonasal detection threshold of DMMP in red wine is 31 ng/L, which is 30-fold higher than IPMP's 1.03 ng/L [1]. Furthermore, DMMP elutes earlier than IPMP on standard GC columns (Kovats RI 1057 vs 1091) [2]. These fundamental disparities in sensory neuroscience and analytical chemistry preclude interchangeable use in research or industrial quality control.

Quantitative Differentiation: 3-Methoxy-2,5-dimethylpyrazine vs. Closest Analogs


30-Fold Higher Orthonasal Detection Threshold Compared to IPMP

DMMP exhibits a significantly higher human orthonasal detection threshold than 2-isopropyl-3-methoxypyrazine (IPMP) in red wine. The group Best Estimate Threshold (BET) for DMMP is 31 ng/L [1], while IPMP's BET in a comparable red wine blend is substantially lower at 1.03 ng/L [2]. This difference in biological potency—a factor of ~30—means DMMP can be present at much higher concentrations before imparting a perceptible aroma.

Sensory Science Wine Chemistry Flavor Analysis

Significantly Higher Analytical LOD than IPMP, SBMP, and IBMP in Multi-Residue GC-MS

The first validated multi-dimensional GC-MS method for methoxypyrazines in wine shows that the limit of detection (LOD) for DMMP is notably higher than for other common alkyl-methoxypyrazines. The LOD for DMMP is 5 ng/L, which is 2.5 to 5 times higher than the 1-2 ng/L achieved for IPMP, secbutyl methoxypyrazine (SBMP), and isobutyl methoxypyrazine (IBMP) using the same analytical run [1]. This indicates a specific analytical challenge related to the dimethyl substitution pattern.

Analytical Chemistry Wine Analysis Method Validation

Chromatographic Elution Order Distinguishes DMMP from IPMP and IBMP on DB-5

On a non-polar DB-5 capillary column, DMMP has a Normal Alkane Retention Index (RI) of 1057 [1], which is markedly lower than the RIs of IPMP (1091) [2] and IBMP (1135) [3]. This 34-unit difference from IPMP confirms that DMMP is the least retained of the common wine methoxypyrazines, facilitating its identification in complex chromatograms where peak crowding is an issue.

Gas Chromatography Flavor Chemistry Peak Identification

Divergent Sensory Descriptor Profile: Earthy/Musty vs. Green Bell Pepper

Descriptive sensory analysis of red wine spiked with DMMP at 120 ng/L reveals a distinct shift in aroma profile. Compared to control wine, spiked wine generated higher intensity ratings for 'earthy/musty' and 'green/vegetal' descriptors, while showing suppression of 'cherry' and 'red berry' notes [1]. By contrast, the dominant sensory descriptor for IPMP is universally 'green bell pepper' [2]. This creates two entirely incompatible flavor targets within the same chemical class.

Sensory Analysis Wine Aroma Descriptor Profile

Application Scenarios for 3-Methoxy-2,5-dimethylpyrazine (DMMP) in Research and Industry


Calibration and Quantification Standard in Multi-Residue GC-MS Wine Analysis

Given DMMP's higher limit of detection (5 ng/L) compared to IPMP, SBMP, and IBMP [1], it must be sourced as a dedicated, high-purity analytical standard. Using DMMP to construct independent calibration curves is the only way to guarantee accurate quantification of this specific analyte in wine, especially when investigating 'ladybug taint' defects where its presence is diagnostic [2].

Sensory Research on 'Earthy/Musty' Off-Flavors in Alcoholic Beverages

Research groups investigating the sensory impact of Coccinellidae-tainted wines require pure DMMP as a reference stimulus. Its orthonasal threshold of 31 ng/L [2] means that spike-and-recovery sensory tests require precise dilution of this compound to confirm it suppresses fruity notes and enhances earthy/musty characteristics at concentrations as low as 50–120 ng/L [2].

Gas Chromatographic Method Development and Peak Identification

Analytical chemists developing new methods for methoxypyrazine profiling need DMMP to establish system suitability criteria. Its unique Kovats Retention Index of 1057 on DB-5 columns [3] serves as a critical benchmark for distinguishing DMMP from its structural isomer 3,5-dimethyl-2-methoxypyrazine, which can co-elute on common stationary phases if not resolved properly [4].

Flavor and Fragrance Ingredient for Earthy/Nutty Aroma Blends

Industrial flavor houses seeking to create an 'earthy/musty' base note distinct from the common 'green bell pepper' character of IPMP can select DMMP. Its different sensory profile allows formulators to add depth to roasted, nutty, and earthy flavor compositions without evoking the vegetal associations typical of IPMP and IBMP [2].

Technical Documentation Hub

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